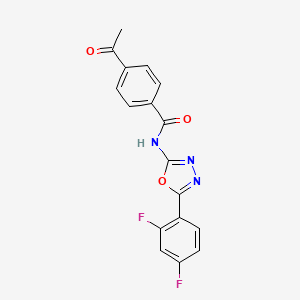

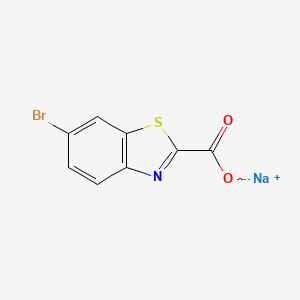

![molecular formula C10H18N2O2 B2668972 4-Hydroxy-[1,3'-bipiperidine]-2'-one CAS No. 2097866-26-5](/img/structure/B2668972.png)

4-Hydroxy-[1,3'-bipiperidine]-2'-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-[1,3'-bipiperidine]-2'-one (HBPO) is a synthetic compound that has been widely used in scientific research. It is a bicyclic compound that contains a piperidine ring and a lactam ring. HBPO has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

科学的研究の応用

pH-triggered Conformational Switch

Derivatives of trans-3-hydroxy-4-aminopiperidine, similar in structure to 4-Hydroxy-[1,3'-bipiperidine]-2'-one, have been identified as potential pH-sensitive conformational switches. These compounds can perform two consecutive flips when the basicity/acidity of the solution changes. Such behavior was observed through 1H NMR for a model compound, demonstrating its potential application in designing geometry-dependent functions, such as cation chelators or lipid tails (Samoshin et al., 2013).

Diastereoselective Synthesis

A method using Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones enables the diastereoselective synthesis of 4-hydroxypiperidin-2-ones. This process, when combined with proline-catalyzed asymmetric Mannich reactions, facilitates the enantioselective synthesis of highly functionalized piperidin-2-ones and hydroxylated piperidines, indicating its significance in organic synthesis and medicinal chemistry applications (Lam et al., 2005).

Natural Product Synthesis

The 3-hydroxypiperidine skeleton, closely related to this compound, is a privileged scaffold found in many bioactive compounds and natural products. Research highlights the synthetic efforts targeting natural products containing this scaffold, underscoring its importance in the development of new therapeutic agents and the synthesis of complex organic molecules (Wijdeven et al., 2010).

Stereodivergent Synthesis

Research has developed a stereodivergent route towards both diastereomeric forms of functionalized 4-hydroxypiperidines. This method involves the biocatalytic generation of enantiopure starting materials followed by functionalization via N-acyliminium ion-mediated CC-bond formation, showing the versatility of 4-hydroxypiperidines in stereoselective organic synthesis (Vink et al., 2002).

Aza-Prins-Cyclization

4-Hydroxypiperidines have been synthesized with high selectivity using aza-Prins-cyclization under mild conditions, facilitated by phosphomolybdic acid. This represents the first report on preparing 4-hydroxypiperidines through this cyclization method, indicating its potential for efficient and selective synthesis of piperidine derivatives (Yadav et al., 2009).

特性

IUPAC Name |

3-(4-hydroxypiperidin-1-yl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-8-3-6-12(7-4-8)9-2-1-5-11-10(9)14/h8-9,13H,1-7H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMSQJPKOWCTEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2CCC(CC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

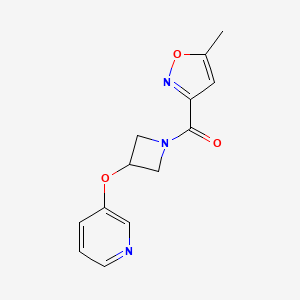

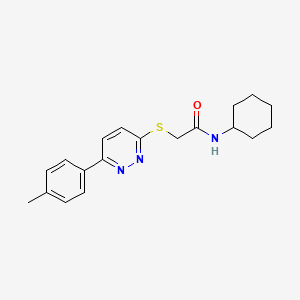

![Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2668890.png)

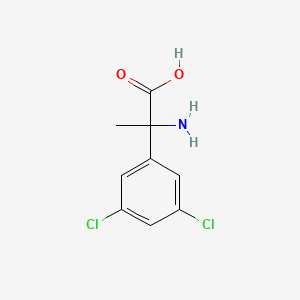

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2668894.png)

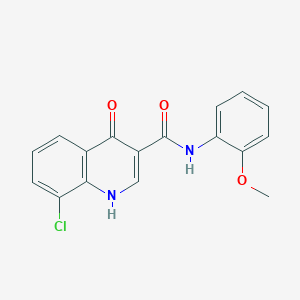

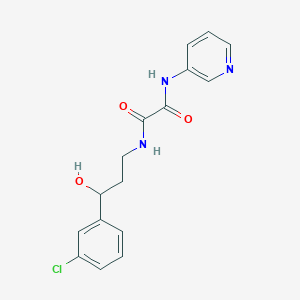

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2668898.png)

![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/no-structure.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2668907.png)

![(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2668908.png)

![[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B2668909.png)